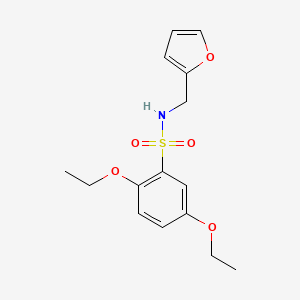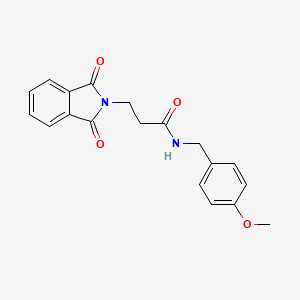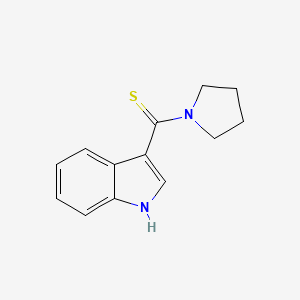
3-(1-pyrrolidinylcarbonothioyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-pyrrolidinylcarbonothioyl)-1H-indole, commonly known as SR-147778, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. This compound has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
Wirkmechanismus
SR-147778 acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the brain and is involved in the regulation of appetite, metabolism, and addiction. By blocking the CB1 receptor, SR-147778 can reduce food intake and body weight and may also have potential as an anti-addiction medication.
Biochemical and Physiological Effects:
SR-147778 has been shown to have a number of biochemical and physiological effects in animal models. These include reducing food intake and body weight, improving glucose tolerance, and reducing the reinforcing effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SR-147778 in lab experiments is that it is a selective antagonist of the CB1 receptor, which makes it a useful tool for studying the physiological and behavioral effects of CB1 receptor activation. However, one limitation is that it may not accurately reflect the effects of endogenous cannabinoids, which are more complex and may involve multiple receptor subtypes.
Zukünftige Richtungen
There are a number of potential future directions for research on SR-147778. These include further studies on its potential therapeutic applications in obesity, diabetes, and addiction, as well as investigations into its effects on other physiological systems, such as the immune system. Additionally, further research is needed to fully understand the mechanism of action of SR-147778 and its potential interactions with other receptor systems.
Synthesemethoden
The synthesis of SR-147778 involves the reaction of 3-bromo-1H-indole with pyrrolidine-1-carbodithioic acid to yield the desired compound. The reaction is carried out in the presence of a base and a suitable solvent, such as dimethylformamide or dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
SR-147778 has been extensively studied for its potential therapeutic applications in a variety of diseases, including obesity, diabetes, and addiction. The compound has been shown to reduce food intake and body weight in animal models of obesity and to improve glucose tolerance in models of diabetes.
Eigenschaften
IUPAC Name |
1H-indol-3-yl(pyrrolidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c16-13(15-7-3-4-8-15)11-9-14-12-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHKVHJBPKTOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-indol-3-yl(pyrrolidin-1-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)

![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)
![1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)
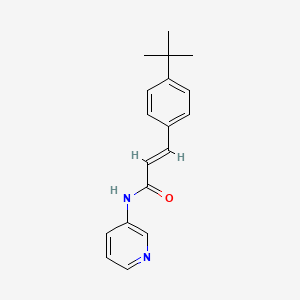
![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)
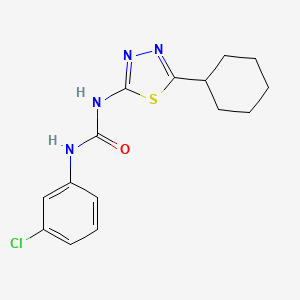

![9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5691636.png)

![isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)
![3-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5691654.png)
